3-methanesulfonyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
Description
Properties
IUPAC Name |
3-methylsulfonyl-N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S2/c1-12(2)30(26,27)16-9-5-7-14(11-16)18-21-22-19(28-18)20-17(23)13-6-4-8-15(10-13)29(3,24)25/h4-12H,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKJIURKCXFHCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methanesulfonyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Sulfonyl Groups: Methanesulfonyl and propane-2-sulfonyl groups can be introduced via sulfonylation reactions using reagents like methanesulfonyl chloride and propane-2-sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Benzamide: The final step involves coupling the oxadiazole intermediate with benzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl groups, using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the oxadiazole ring or the sulfonyl groups can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced oxadiazole or sulfonyl groups.
Substitution: Nitrated or halogenated aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways. The presence of the oxadiazole ring is particularly interesting due to its bioisosteric properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The sulfonyl groups and oxadiazole ring are known to impart biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl groups could participate in hydrogen bonding or electrostatic interactions, while the oxadiazole ring could engage in π-π stacking or hydrophobic interactions.
Comparison with Similar Compounds
Structural Analog: 5-[3-(Methylsulfonyl)Phenyl]-1,3,4-Oxadiazol-2-Amine (CAS 1016764-70-7)
Key Similarities and Differences :
- Core Structure : Both compounds share the 1,3,4-oxadiazole ring substituted at the 5-position with a sulfonyl-containing phenyl group.
- Substituents : The target compound has a benzamide group with a methanesulfonyl substituent, whereas the analog in lacks the benzamide moiety and instead has an amine group at the 2-position of the oxadiazole.
- Functional Implications : The benzamide group in the target compound may enhance binding affinity to protein targets (e.g., kinases or proteases) due to hydrogen-bonding interactions. The dual sulfonyl groups (methane- and propane-sulfonyl) could improve metabolic stability compared to the single methylsulfonyl group in the analog .
Table 1: Structural and Functional Comparison
| Property | Target Compound | 5-[3-(Methylsulfonyl)Phenyl]-1,3,4-Oxadiazol-2-Amine |
|---|---|---|
| Molecular Formula | C₁₈H₁₈N₃O₆S₂ | C₉H₉N₃O₃S |
| Key Substituents | 3-Methanesulfonylbenzamide, 3-(Propane-2-sulfonyl)phenyl | 3-Methylsulfonylphenyl, 2-Amino-oxadiazole |
| Potential Applications | Enzyme inhibition, kinase targeting | Intermediate for bioactive molecule synthesis |
| Synthetic Complexity | High (multi-step sulfonylation and cyclization) | Moderate (single sulfonylation step) |
Comparison with 2-Aryl-5-(Triazolyl)-1,3,4-Oxadiazoles
Compounds described in feature 1,3,4-oxadiazoles substituted with triazole and aryl groups. For example, 2-aryl-5-(2’-phenyl-1’,2’,3’-triazol-4’-yl)-1,3,4-oxadiazoles are synthesized via POCl₃-catalyzed cyclization .
- Functional Differences : The triazole substituents in these analogs may confer chelating properties, making them suitable for metal-binding applications. In contrast, the sulfonyl groups in the target compound prioritize solubility and electronic effects, which are critical for drug-likeness.
Electronic and Steric Effects
The propane-2-sulfonyl group in the target compound introduces greater steric bulk compared to smaller substituents like methylsulfonyl or amino groups. This bulk may influence:
- Solubility : Enhanced water solubility due to polar sulfonyl groups.
- Target Binding : Steric hindrance could limit access to hydrophobic enzyme pockets but improve selectivity for larger active sites.
Biological Activity
The compound 3-methanesulfonyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antibacterial properties, mechanism of action, and related research findings.
Antibacterial Properties
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antibacterial activity. Specifically, derivatives of N-(1,3,4-oxadiazol-2-yl)benzamides have shown potent effects against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
Key Findings
- Activity Against Neisseria gonorrhoeae : A study highlighted that certain N-(1,3,4-oxadiazol-2-yl)benzamides demonstrated high potency against Neisseria gonorrhoeae, a major public health concern due to increasing resistance to existing treatments. The minimum inhibitory concentrations (MICs) were reported as low as 0.25 µg/mL for these compounds .
- Broad Spectrum Efficacy : Other studies have indicated that oxadiazole derivatives can inhibit not only N. gonorrhoeae but also clinically relevant Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .
The precise mechanism by which these compounds exert their antibacterial effects is still under investigation; however, it is theorized that they may interfere with bacterial cell wall synthesis or disrupt essential metabolic pathways.
Data Table: Biological Activity of Related Compounds
| Compound Name | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| HSGN-237 | N. gonorrhoeae | 0.25 | |
| HSGN-238 | MRSA | 0.5 | |
| Oxadiazole 23dd | Notum (Wnt signaling) | 0.1 |
Case Study 1: Efficacy Against Multidrug-resistant Strains
A recent investigation into the efficacy of oxadiazole derivatives revealed their potential as alternatives to traditional antibiotics in treating infections caused by multidrug-resistant bacteria. In vitro tests showed that these compounds maintained activity even against strains resistant to first-line therapies.
Case Study 2: Pharmacokinetics and Toxicity Profile
In pharmacokinetic studies involving oral administration of selected oxadiazole derivatives, researchers found favorable absorption profiles and tolerability in human cell lines. This suggests a promising therapeutic index for further development in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
